molecular formula C24H18ClNO7 B270854 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270854
M. Wt: 467.9 g/mol
InChI Key: JACMGYNZJMTTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. The compound is commonly referred to as "Compound X" in scientific literature and is known for its ability to interact with various biological systems.

Mechanism of Action

Compound X exerts its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to bind to GABA receptors and modulate their activity, leading to changes in neuronal excitability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticancer effects, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of Compound X is its ability to interact with multiple biological systems, making it a versatile tool for scientific research. Additionally, its synthetic nature allows for precise control over its chemical properties, making it an ideal candidate for drug discovery and development.
One limitation of Compound X is its potential toxicity, which can limit its use in certain experiments. Additionally, its complex chemical structure can make it difficult to synthesize in large quantities, which can limit its availability for research.

Future Directions

There are several potential future directions for research on Compound X. One area of interest is its potential as a treatment for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, its anticancer properties make it a promising candidate for cancer therapy. Further research is also needed to fully understand its mechanism of action and to optimize its chemical properties for drug development.

Synthesis Methods

Compound X is synthesized using a multi-step process that involves the reaction of furoic acid with 4-bromophenol to form 4-(furoyloxy)phenyl bromide. The bromide is then reacted with 1-(3-chlorophenyl)-5-hydroxy-3-pyrrolidinecarboxylic acid to form Compound X. The synthesis method has been optimized to produce high yields of pure Compound X.

Scientific Research Applications

Compound X has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. Its unique chemical properties make it an ideal candidate for drug discovery and development. Compound X has been shown to interact with various biological systems, including GABA receptors, ion channels, and enzymes. Its ability to modulate these systems makes it a promising drug candidate for the treatment of various diseases.

properties

Molecular Formula

C24H18ClNO7

Molecular Weight

467.9 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H18ClNO7/c25-17-3-1-4-18(12-17)26-13-16(11-22(26)28)23(29)32-14-20(27)15-6-8-19(9-7-15)33-24(30)21-5-2-10-31-21/h1-10,12,16H,11,13-14H2

InChI Key

JACMGYNZJMTTPI-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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